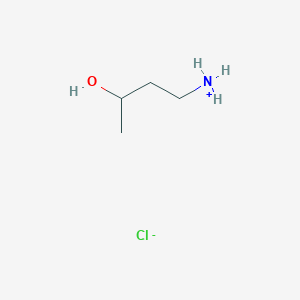

3-Hydroxybutylazanium;chloride

Description

3-Hydroxybutylazanium;chloride is a quaternary ammonium salt characterized by a hydroxybutyl group attached to a nitrogen atom, paired with a chloride counterion. Such compounds typically exhibit ionic bonding, high thermal stability, and applications in pharmaceuticals or organic synthesis due to their cationic nature .

Quaternary ammonium salts like 3-hydroxybutylazanium;chloride are often synthesized via alkylation of amines or through quaternization reactions involving haloalkanes. Their stability under physiological conditions makes them candidates for drug delivery systems or antimicrobial agents .

Properties

IUPAC Name |

3-hydroxybutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFFBSGGCNBWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[NH3+])O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364750-87-8 | |

| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364750-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-hydroxybutylazanium;chloride with structurally or functionally related ammonium salts, based on available evidence:

*Calculated based on hypothetical structure.

Key Findings:

Structural Variations :

- Hydralazine Hydrochloride features a hydrazine moiety and aromatic ring, enabling vasodilation via nitric oxide release .

- Xylazine Hydrochloride contains a thiazine ring, contributing to its α₂-adrenergic agonist activity in veterinary medicine .

- 3-Chlorophenylhydrazinium chloride lacks a hydroxyl group but includes a chlorinated aromatic system, enhancing its reactivity in coupling reactions .

Physicochemical Properties :

- Thermal Stability : Xylazine hydrochloride and hydralazine hydrochloride exhibit higher melting points (>140°C) compared to simpler ammonium salts, likely due to extended conjugation or crystalline packing .

- Solubility : All compounds show high solubility in polar solvents, critical for bioavailability in drug formulations.

Analytical Methods :

- Hydralazine hydrochloride is analyzed via HPLC, UV spectroscopy, and titration, ensuring purity in pharmaceutical preparations .

- Chloride ion quantification in similar compounds employs regression models or ion-selective electrodes, with correlations between specific conductance and chloride concentration (R² > 0.95) .

Synthetic Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.